5-Ethyl-1H-indole-2-carboxaldehyde is an organic compound belonging to the indole family, characterized by a five-membered aromatic ring fused to a six-membered benzene ring. The compound features an aldehyde functional group (-CHO) at the 2-position and an ethyl group at the 5-position of the indole structure. Its molecular formula is , and it has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals.
Research indicates that indole derivatives, including 5-ethyl-1H-indole-2-carboxaldehyde, exhibit a range of biological activities:
The synthesis of 5-ethyl-1H-indole-2-carboxaldehyde can be achieved through various methods:
5-Ethyl-1H-indole-2-carboxaldehyde has several notable applications:
Studies on 5-ethyl-1H-indole-2-carboxaldehyde focus on its interactions with biological targets:
5-Ethyl-1H-indole-2-carboxaldehyde shares structural similarities with various other indole derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Ethyl Indole-2-carboxylic Acid | Contains a carboxylic acid group instead of an aldehyde | More acidic properties; used in different reactions |
| Methyl Indole-3-carboxaldehyde | Methyl group at position 3 instead of ethyl at position 5 | Different biological activity profile |
| 5-Methoxyindole-2-carbaldehyde | Methoxy group at position 5 | Exhibits distinct pharmacological properties |
The uniqueness of 5-Ethyl-1H-indole-2-carboxaldehyde lies primarily in its specific substitution pattern on the indole ring, which influences its reactivity and biological activity profile compared to other indoles. Its distinct ethyl substitution at the 5-position allows for varied interactions in biological systems, making it a valuable candidate for further research and development in medicinal chemistry.
Palladium-catalyzed carbonylation has emerged as a versatile strategy for introducing carbonyl functionalities into heteroaromatic systems. In the context of indole derivatives, this method enables direct formylation or ketoamide formation under controlled carbon monoxide (CO) atmospheres. For instance, palladium(II) acetate (Pd(OAc)₂) combined with triphenylphosphine (PPh₃) as a ligand facilitates the double-carbonylation of indoles with primary amines, yielding α-ketoamides. While this approach has not been directly applied to 5-ethyl-1H-indole-2-carboxaldehyde, its adaptation could involve substituting amines with formylating agents to target the aldehyde functionality.
Key reaction parameters include:
A hypothetical pathway for 5-ethyl-1H-indole-2-carboxaldehyde synthesis might involve carbonylation at the 2-position using CO and hydrogen, though this remains speculative without direct experimental validation. Comparative studies of mono- versus double-carbonylation in indole systems reveal that electron-withdrawing substituents (e.g., chloro groups) enhance reaction rates and regioselectivity, suggesting that the 5-ethyl group could similarly modulate electronic effects.
The Fischer indole synthesis, a classical route to indole scaffolds, involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones. Adapting this method to 5-ethyl-1H-indole-2-carboxaldehyde requires strategic precursor design. For example, condensing 4-ethylcyclohexanone with phenylhydrazine could yield a hydrazone intermediate, which upon cyclization in acidic conditions (e.g., polyphosphoric acid or HCl/ethanol), would generate the indole core. Subsequent formylation at the 2-position via Vilsmeier-Haack or Gattermann–Koch reactions could then introduce the carboxaldehyde group.
Challenges in this route include:
While no direct examples of Fischer synthesis for 5-ethyl-1H-indole-2-carboxaldehyde exist in the literature, analogous syntheses of 1,5-disubstituted indoles demonstrate feasibility when using sterically biased ketones.
The Vilsmeier-Haack reaction is a cornerstone of indole formylation, typically employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic chloroiminium intermediate. For 5-ethyl-1H-indole-2-carboxaldehyde, this method could directly introduce the aldehyde group at C2. However, competing formylation at C3 or C5 must be suppressed through substrate design or reaction tuning.
An alternative approach, demonstrated for indole-5-carboxaldehyde, utilizes ethyl formate and zinc chloride (ZnCl₂) under inert conditions. This method achieves 95% yield by heating indole with ethyl formate at 45–55°C for 12 hours, followed by ZnCl₂-mediated electrophilic substitution. Adapting this to 5-ethyl-1H-indole-2-carboxaldehyde would require pre-installation of the ethyl group at C5 prior to formylation.
Table 1: Comparative Analysis of Formylation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Traditional Vilsmeier-Haack | DMF, POCl₃ | 0–25 | 60–75 | C3 > C2 |
| Ethyl Formate/ZnCl₂ | Ethyl formate, ZnCl₂ | 45–55 | 95 | C5 |
The ethyl formate method offers superior yields and regiocontrol for C5 formylation, suggesting its potential utility in synthesizing 5-substituted indole-2-carboxaldehydes.
Introducing the ethyl group at C5 presents a synthetic challenge due to the indole ring’s inherent electronic profile. While Friedel-Crafts alkylation is commonly used for electrophilic substitution, nucleophilic pathways are less explored. A plausible route involves substituting a halogen at C5 with an ethyl Grignard reagent (e.g., CH₂CH₂MgBr). For example, 5-chloroindole-2-carboxaldehyde, prepared via directed ortho-metalation, could undergo nickel-catalyzed Kumada coupling with ethylmagnesium bromide to install the ethyl group.
Table 2: Ethyl Group Introduction via Kumada Coupling
| Substrate | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5-Chloroindole-2-carboxaldehyde | NiCl₂(dppe) | 12 | 78 |
This method mirrors strategies employed in 3-alkylindole syntheses, where Friedel-Crafts acylation followed by ketone reduction (e.g., using triethylsilane) introduces alkyl chains. However, direct nucleophilic substitution at C5 remains underexplored and warrants further investigation for 5-ethyl-1H-indole-2-carboxaldehyde.
The 5-ethyl substitution in 5-Ethyl-1H-indole-2-carboxaldehyde represents a critical structural modification that significantly influences target binding affinity through multiple molecular mechanisms . Research demonstrates that alkyl substitutions at the 5-position of the indole ring system create distinct electronic and steric environments that modulate protein-ligand interactions [2].
Computational studies have revealed that the 5-ethyl group enhances binding affinity through favorable hydrophobic interactions with target protein binding pockets [3]. The electron-donating properties of the ethyl substituent increase the electron density of the indole ring system, particularly affecting the electronic distribution around the nitrogen atom and the 2-position carboxaldehyde functionality [2]. This enhanced electron density facilitates stronger hydrogen bonding interactions with amino acid residues in enzyme active sites [4].
Comparative binding affinity studies of various 5-substituted indole derivatives demonstrate that the ethyl group at the 5-position provides optimal spatial orientation for target recognition [5]. The steric bulk of the ethyl substituent creates a specific three-dimensional conformation that is complementary to certain enzyme binding cavities, resulting in improved selectivity and potency [6]. Molecular docking calculations indicate that the 5-ethyl group occupies lipophilic pockets within protein structures, contributing to overall binding stability [7].
| Compound | 5-Position Substituent | Binding Affinity (IC₅₀, nM) | Selectivity Index |
|---|---|---|---|
| 5-Ethyl-1H-indole-2-carboxaldehyde | Ethyl | 151 ± 20 | 16.55 |
| 5-Methyl-1H-indole-2-carboxaldehyde | Methyl | 279 ± 51 | 8.2 |
| 1H-indole-2-carboxaldehyde | Hydrogen | 318 ± 53 | 5.9 |
| 5-Chloro-1H-indole-2-carboxaldehyde | Chloro | 79 ± 7 | 23.8 |
Structure-activity relationship analysis reveals that the 5-ethyl substitution enhances target binding through van der Waals interactions and hydrophobic contact formation [5]. The ethyl group's conformational flexibility allows for induced fit mechanisms during protein binding, optimizing the molecular recognition process [8]. Electronic calculations demonstrate that the 5-ethyl substituent stabilizes the indole ring system through hyperconjugation effects, maintaining the planar aromatic structure essential for target recognition [2].
The positioning of the ethyl group at the 5-position creates minimal steric hindrance while maximizing favorable interactions with hydrophobic amino acid residues [9]. Crystallographic studies of protein-ligand complexes show that the 5-ethyl group forms specific contacts with phenylalanine, leucine, and valine residues within binding pockets [4]. These interactions contribute significantly to the overall binding enthalpy and reduce the dissociation rate of the ligand-protein complex [7].
The carboxaldehyde functional group in 5-Ethyl-1H-indole-2-carboxaldehyde exhibits distinct binding properties compared to the corresponding carboxamide derivatives, resulting in different structure-activity relationships [4] [10]. The aldehyde functionality presents unique electrophilic characteristics that influence enzyme recognition and binding affinity patterns [11].
Mechanistic studies demonstrate that the carboxaldehyde group undergoes nucleophilic attack by enzyme active site residues, forming covalent or reversible covalent interactions [11]. This contrasts with carboxamide derivatives, which primarily engage in hydrogen bonding and electrostatic interactions [4]. The aldehyde carbon's partial positive charge creates a strong electrophilic center that readily interacts with nucleophilic amino acid side chains, particularly cysteine, serine, and histidine residues [12].
| Functional Group | Interaction Type | Binding Strength | Reversibility | Target Selectivity |
|---|---|---|---|---|
| Carboxaldehyde | Covalent/Nucleophilic | High | Moderate | Enhanced |
| Carboxamide | Hydrogen Bonding | Moderate | High | Moderate |
| Carboxaldehyde | Electrostatic | Moderate | High | Enhanced |
| Carboxamide | Van der Waals | Low | High | Limited |
The aldehyde functional group demonstrates superior binding affinity compared to carboxamide derivatives due to its ability to form thiohemiacetal intermediates with cysteine residues [11]. These covalent interactions result in longer residence times and enhanced target selectivity [12]. Kinetic studies reveal that carboxaldehyde derivatives exhibit slower dissociation rates from enzyme active sites compared to their carboxamide counterparts [13].
Computational analysis indicates that the carboxaldehyde group adopts optimal geometries for nucleophilic attack, with the carbonyl carbon positioned at ideal distances and angles for enzyme interactions [14]. The planar nature of the aldehyde functionality maintains the aromatic character of the indole system while providing a reactive electrophilic center [11]. This structural arrangement facilitates formation of stable enzyme-inhibitor complexes through multiple interaction modes [4].
The carboxamide moiety, while maintaining hydrogen bonding capabilities, lacks the electrophilic reactivity of the aldehyde group [10]. Carboxamide derivatives rely primarily on non-covalent interactions, resulting in more readily reversible binding [4]. The amide nitrogen's lone pair electrons participate in resonance with the carbonyl group, reducing the electrophilicity and limiting covalent bond formation potential [14].
Experimental data demonstrate that indole-2-carboxaldehyde derivatives exhibit enhanced potency against specific enzyme targets compared to corresponding carboxamide analogs [15]. The aldehyde functionality's unique reactivity profile enables selective targeting of enzymes containing reactive nucleophilic residues in their active sites [11]. This selectivity advantage makes carboxaldehyde derivatives particularly valuable for enzyme inhibition applications [12].
The incorporation of alkyl substituents at specific positions on the indole ring system creates complex steric and electronic effects that significantly influence the biological activity of 5-Ethyl-1H-indole-2-carboxaldehyde [16] [17]. Position-specific substitution patterns determine the overall molecular conformation, electronic distribution, and target recognition properties [18].
Steric effects arising from alkyl group positioning directly impact the accessibility of the carboxaldehyde functionality to target binding sites [16]. The 5-ethyl substituent creates a specific steric environment that can either enhance or hinder target interactions depending on the binding pocket topology [19]. Computational modeling reveals that alkyl groups at different positions produce varying degrees of steric clash with protein surfaces [17].
| Position | Substituent | Steric Parameter (ų) | Electronic Effect (σ) | Activity Index |
|---|---|---|---|---|
| 5-Position | Ethyl | 22.3 | -0.151 | 1.85 |
| 4-Position | Ethyl | 22.3 | -0.162 | 0.92 |
| 6-Position | Ethyl | 22.3 | -0.148 | 1.23 |
| 7-Position | Ethyl | 22.3 | -0.155 | 0.78 |
Electronic effects of alkyl substitutions manifest through inductive and hyperconjugative mechanisms that alter the electron density distribution within the indole ring system [2]. The 5-ethyl group acts as an electron-donating substituent, increasing the nucleophilicity of the indole nitrogen and enhancing the electrophilicity of the 2-position carboxaldehyde [3]. These electronic perturbations influence both the ground state stability and the transition state energies during target binding events [16].
The positioning of alkyl groups relative to the carboxaldehyde functionality creates distinct conformational preferences that affect molecular recognition [18]. Steric interactions between the 5-ethyl group and the 2-carboxaldehyde create a preferred out-of-plane orientation that optimizes binding pocket complementarity [19]. This conformational bias enhances target selectivity by restricting accessible binding modes [17].
Hyperconjugation between the ethyl group's carbon-hydrogen bonds and the indole π-system stabilizes the aromatic ring and influences the electronic properties of adjacent positions [2]. The extent of hyperconjugative stabilization depends on the spatial orientation of the alkyl substituent relative to the aromatic system [16]. Calculations demonstrate that the 5-position provides optimal orbital overlap for hyperconjugative electron donation [3].
The steric bulk of alkyl substituents creates excluded volume effects that can prevent non-productive binding modes while promoting specific target interactions [17]. The 5-ethyl group's van der Waals radius defines a three-dimensional space that must be accommodated by the target binding site [19]. Protein pockets with complementary hydrophobic regions show enhanced affinity for ethyl-substituted derivatives [9].
Position-dependent electronic effects also influence the pKa values of ionizable groups within the indole system [2]. The 5-ethyl substituent's electron-donating character increases the basicity of the indole nitrogen, affecting protonation states under physiological conditions [8]. These pH-dependent changes in electronic structure can modulate target binding affinity and selectivity [3].
Density Functional Theory calculations have proven instrumental in elucidating the molecular reactivity properties of 5-ethyl-1H-indole-2-carboxaldehyde, particularly regarding its electronic structure and chemical behavior. The computational analysis employing both B3LYP and M06-2X functionals with various basis sets has provided comprehensive insights into the fundamental reactivity characteristics of this indole derivative [1] [2].
The molecular orbital analysis reveals critical information about the electronic properties governing the chemical reactivity of 5-ethyl-1H-indole-2-carboxaldehyde. Frontier molecular orbital calculations demonstrate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gap directly correlates with the compound's chemical stability and reactivity potential [3] [4]. For indole-2-carboxaldehyde derivatives, the energy gap calculations indicate enhanced reactivity at the aldehyde functional group, with the carbonyl carbon serving as the primary electrophilic center [1] [2].
Studies utilizing the M06-2X functional with the 6-311+G(d,p) basis set have demonstrated superior performance in predicting molecular geometries and electronic properties for indole derivatives compared to traditional B3LYP methods [5] [6]. The M06-2X functional provides more accurate descriptions of dispersion interactions and non-covalent bonding, which are particularly relevant for biological system interactions [7] [8].
| Property | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | Units |
|---|---|---|---|
| HOMO Energy | -5.83 | -5.97 | eV |
| LUMO Energy | -2.87 | -2.65 | eV |
| Energy Gap | 2.96 | 3.32 | eV |
| Dipole Moment | 3.27 | 3.45 | Debye |
Molecular electrostatic potential mapping has identified specific reactive sites within the 5-ethyl-1H-indole-2-carboxaldehyde structure. The aldehyde carbon exhibits strong electrophilic character, while the indole nitrogen demonstrates nucleophilic properties [3] [9]. These electrostatic characteristics directly influence the compound's interaction patterns with biological macromolecules and determine its potential binding affinities.
The chemical hardness and softness parameters calculated through density functional theory provide quantitative measures of molecular reactivity. The global hardness value of approximately 1.58 eV indicates moderate chemical stability, while the electrophilicity index of 3.04 suggests significant potential for electrophilic reactions [3] [9]. These parameters are crucial for predicting the compound's behavior in biological environments and its propensity for forming covalent bonds with target proteins.
Nuclear magnetic resonance chemical shift predictions using the gauge-independent atomic orbital method have validated the computational models against experimental data [5] [10]. The calculated 1H nuclear magnetic resonance and 13C nuclear magnetic resonance chemical shifts show excellent agreement with experimental values, confirming the accuracy of the employed density functional theory methods for this indole derivative system.
Molecular docking investigations of 5-ethyl-1H-indole-2-carboxaldehyde with Human Immunodeficiency Virus Type 1 protease have revealed significant binding interactions that demonstrate the compound's potential as an antiviral agent. The docking studies employed AutoDock Vina and Glide molecular docking platforms to evaluate binding affinities and interaction mechanisms [11] [12].
The binding pocket analysis of Human Immunodeficiency Virus Type 1 protease indicates that 5-ethyl-1H-indole-2-carboxaldehyde occupies the active site with favorable binding energy values ranging from -8.5 to -11.2 kcal/mol [11] [13]. These binding energies suggest strong protein-ligand interactions comparable to established Human Immunodeficiency Virus Type 1 protease inhibitors currently used in clinical applications.
Critical hydrogen bonding interactions have been identified between the indole nitrogen of 5-ethyl-1H-indole-2-carboxaldehyde and key amino acid residues in the Human Immunodeficiency Virus Type 1 protease active site. Specifically, hydrogen bonds form with aspartic acid residues at positions 25 and 125, which constitute the catalytic dyad essential for protease function [11] [12]. Additional hydrogen bonding occurs with glycine 127 and threonine 26, stabilizing the ligand-protein complex.
The aldehyde functional group participates in electrostatic interactions with arginine and lysine residues within the binding pocket, contributing to the overall binding affinity. Hydrophobic interactions involving the ethyl substituent and indole ring system with phenylalanine, leucine, and valine residues provide additional stabilization [11] [14].
| Interaction Type | Residue | Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Asp25 | 2.1 | -3.2 |
| Hydrogen Bond | Asp125 | 2.3 | -2.8 |
| Hydrogen Bond | Gly127 | 2.5 | -1.9 |
| Electrostatic | Arg108 | 3.2 | -2.1 |
| Hydrophobic | Phe99 | 3.8 | -1.5 |
| Hydrophobic | Leu76 | 4.1 | -1.3 |
Molecular dynamics simulations extending over 100 nanoseconds have confirmed the stability of the 5-ethyl-1H-indole-2-carboxaldehyde-Human Immunodeficiency Virus Type 1 protease complex [11] [12]. Root mean square deviation analysis demonstrates minimal structural fluctuations, with average deviation values below 2.0 Å throughout the simulation period, indicating stable binding configurations.
The binding mode analysis reveals that 5-ethyl-1H-indole-2-carboxaldehyde adopts a conformation that effectively blocks the substrate binding site of Human Immunodeficiency Virus Type 1 protease. The indole ring system occupies the S1 subsite, while the ethyl group extends into the S2 subsite, mimicking the binding pattern of natural peptide substrates [11] [13].
Comparative analysis with established Human Immunodeficiency Virus Type 1 protease inhibitors such as lopinavir, ritonavir, and darunavir indicates that 5-ethyl-1H-indole-2-carboxaldehyde exhibits competitive binding affinities [12] [13]. The calculated binding free energies using molecular mechanics Poisson-Boltzmann surface area methods range from -35.2 to -42.1 kcal/mol, suggesting potent inhibitory potential.
Quantitative Structure-Activity Relationship modeling of 5-ethyl-1H-indole-2-carboxaldehyde and related indole derivatives has established comprehensive structure-activity correlations for hepatic liver glycogen phosphorylase inhibition. The analysis incorporated both two-dimensional and three-dimensional quantitative structure-activity relationship approaches to identify critical molecular features governing inhibitory activity [15] [16].
The hepatic liver glycogen phosphorylase inhibition data for indole-2-carboxamide derivatives demonstrates that 5-ethyl-1H-indole-2-carboxaldehyde exhibits significant inhibitory activity with half maximal inhibitory concentration values in the low micromolar range [15] [16]. The presence of the ethyl substituent at the 5-position enhances binding affinity compared to unsubstituted indole derivatives, contributing to improved selectivity for the hepatic liver glycogen phosphorylase target.
Comparative molecular field analysis and comparative molecular similarity indices analysis models have been developed using a training set of 138 indole derivatives with experimentally determined hepatic liver glycogen phosphorylase inhibitory activities [17] [15]. The optimized quantitative structure-activity relationship models demonstrate excellent statistical validation with cross-validated correlation coefficients exceeding 0.8 and predictive correlation coefficients above 0.75.
| Descriptor | Coefficient | Standard Error | Statistical Significance |
|---|---|---|---|
| Steric Field | 0.62 | 0.08 | p < 0.001 |
| Electrostatic Field | 0.47 | 0.06 | p < 0.001 |
| Hydrophobic Field | 0.38 | 0.05 | p < 0.001 |
| Hydrogen Bond Acceptor | 0.29 | 0.04 | p < 0.01 |
| Molecular Volume | 0.24 | 0.03 | p < 0.01 |
The molecular docking studies with hepatic liver glycogen phosphorylase crystal structure reveal that 5-ethyl-1H-indole-2-carboxaldehyde binds at the inhibitor site, exhibiting glucose-synergistic inhibition similar to caffeine but with significantly enhanced potency [16] [18]. The binding affinity increases 5-10 fold in the presence of elevated glucose concentrations, suggesting potential therapeutic advantages for diabetes treatment applications.
Three-dimensional pharmacophore modeling has identified essential structural features required for optimal hepatic liver glycogen phosphorylase inhibition. The indole nitrogen serves as a hydrogen bond donor, interacting with glutamic acid 190 in the protein active site. The aldehyde carbonyl functions as a hydrogen bond acceptor, forming interactions with threonine 380 [15] [17].
The ethyl substituent at the 5-position occupies a hydrophobic pocket within the binding site, contributing to enhanced binding affinity and selectivity. Substituent modifications at this position significantly influence inhibitory potency, with branched alkyl groups generally providing superior activity compared to linear substituents [15] [16].
| Compound Variant | IC50 (μM) | Glucose Synergy Factor | Selectivity Index |
|---|---|---|---|
| 5-Ethyl-1H-indole-2-carboxaldehyde | 0.13 | 8.2 | 15.3 |
| 5-Methyl-1H-indole-2-carboxaldehyde | 0.28 | 6.1 | 11.7 |
| 1H-indole-2-carboxaldehyde | 0.45 | 4.8 | 8.9 |
| 5-Propyl-1H-indole-2-carboxaldehyde | 0.09 | 9.4 | 18.2 |
Machine learning approaches including support vector machines, random forests, and neural networks have been employed to develop predictive models for hepatic liver glycogen phosphorylase inhibitory activity [19] [20]. These models incorporate molecular descriptors encompassing topological, electronic, and geometric properties to achieve accurate activity predictions for novel indole derivatives.